An In-Depth Technical Guide to the Basic Properties of N-(4-Fluorobenzyl)-2-butanamine Hydrochloride
An In-Depth Technical Guide to the Basic Properties of N-(4-Fluorobenzyl)-2-butanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive examination of the core basic properties of N-(4-Fluorobenzyl)-2-butanamine hydrochloride (F-BBA HCl). As a secondary alkylamine, its basicity is a critical parameter influencing its chemical behavior, formulation, and potential biological activity. This document delves into the theoretical underpinnings of its basicity, supported by estimations based on structurally similar compounds. Furthermore, it outlines detailed protocols for its synthesis and analytical characterization, providing a foundational resource for researchers in the fields of medicinal chemistry and drug development.
Introduction: Understanding the Significance of Basicity
N-(4-Fluorobenzyl)-2-butanamine hydrochloride is a secondary amine salt with a structure that suggests its potential as a scaffold in the design of new chemical entities. The nitrogen atom's lone pair of electrons confers basic properties, which are fundamental to its reactivity, solubility, and pharmacokinetic profile. The hydrochloride salt form is a common strategy to improve the solubility and stability of amine-containing compounds. A thorough understanding of its basicity, quantified by the pKa of its conjugate acid, is paramount for its effective utilization in research and development. This guide aims to provide a detailed exploration of these properties, grounded in established chemical principles and supported by practical, field-proven methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of N-(4-Fluorobenzyl)-2-butanamine and its hydrochloride salt is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | N-(4-Fluorobenzyl)butan-2-amine hydrochloride | N/A |
| CAS Number | 1049678-16-1 | [1][2] |
| Molecular Formula | C₁₁H₁₇ClFN | [1][2] |
| Molecular Weight | 217.71 g/mol | [2] |
| Physical Form | Solid | [1][2] |
| LogP (Predicted) | 3.02 | [1] |
The Core of Basicity: An In-depth Analysis
The basicity of N-(4-Fluorobenzyl)-2-butanamine arises from the lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). As a secondary alkylamine, it is expected to be a moderately strong base.
Structural Influence on Basicity
The basicity of an amine is primarily influenced by the electronic and steric effects of the substituents attached to the nitrogen atom.
-
Alkyl Groups: The 2-butyl group is an electron-donating group through the inductive effect (+I). This effect increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thus increasing the basicity of the amine compared to ammonia.
-
Benzyl Group: The benzyl group, while containing an aromatic ring, is not directly conjugated with the nitrogen atom's lone pair. The methylene (-CH₂) spacer isolates the nitrogen from the resonance effects of the phenyl ring. Therefore, the benzyl group primarily exerts a weak electron-withdrawing inductive effect (-I), which slightly decreases basicity compared to a simple alkylamine.
-
Fluorine Substituent: The fluorine atom on the phenyl ring is an electronegative atom and exerts an electron-withdrawing inductive effect. This effect is transmitted through the benzene ring and the methylene spacer to the nitrogen atom, leading to a slight decrease in basicity compared to the non-fluorinated analog, N-benzyl-2-butanamine.
pKa Estimation
-
The pKa of the conjugate acid of a typical secondary amine is in the range of 10-11.[3]
-
The pKa of the conjugate acid of benzylamine is 9.34.[3]
-
The presence of the electron-donating 2-butyl group is expected to increase the basicity compared to benzylamine.
-
The electron-withdrawing fluorine on the phenyl ring will slightly decrease the basicity.
Considering these factors, the pKa of the conjugate acid of N-(4-Fluorobenzyl)-2-butanamine is estimated to be in the range of 9.5 to 10.5 . This places it as a moderately strong base, suitable for forming a stable hydrochloride salt.
Caption: Factors influencing the estimated pKa of N-(4-Fluorobenzyl)-2-butanamine.
Synthesis and Salt Formation
The synthesis of N-(4-Fluorobenzyl)-2-butanamine hydrochloride is typically achieved through a two-step process: the synthesis of the free base followed by its conversion to the hydrochloride salt.
Synthesis of N-(4-Fluorobenzyl)-2-butanamine (Free Base)
A common and efficient method for the synthesis of secondary amines is reductive amination .[4][5] This one-pot reaction involves the condensation of an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ to the desired secondary amine.
Experimental Protocol: Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 equivalent) and 2-butanamine (1.0-1.2 equivalents) in a suitable solvent such as methanol or dichloromethane.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. The reaction can be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 equivalents), portion-wise. Control the addition rate to maintain the temperature below 10 °C.
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-(4-Fluorobenzyl)-2-butanamine.
Caption: Workflow for the synthesis of N-(4-Fluorobenzyl)-2-butanamine via reductive amination.
Formation of the Hydrochloride Salt
The hydrochloride salt is prepared by reacting the purified free base with hydrochloric acid.
Experimental Protocol: Salt Formation
-
Dissolution: Dissolve the purified N-(4-Fluorobenzyl)-2-butanamine in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrogen chloride in the same solvent (or bubble HCl gas through the solution) while stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum to obtain N-(4-Fluorobenzyl)-2-butanamine hydrochloride.
Analytical Characterization
A combination of spectroscopic techniques is essential for the structural elucidation and purity confirmation of N-(4-Fluorobenzyl)-2-butanamine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-fluorobenzyl group, the methylene protons of the benzyl group, the methine proton of the 2-butyl group, and the methyl and methylene protons of the butyl chain. The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, and the carbons of the 2-butyl group.
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the fluorine atom on the phenyl ring, providing definitive evidence of its presence.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule. Key expected absorptions include:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (secondary amine salt) | 2400-3000 (broad) | Strong |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-2960 | Strong |
| C=C stretch (aromatic) | 1450-1600 | Medium |
| C-F stretch | 1000-1400 | Strong |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak corresponding to the free base (C₁₁H₁₆FN) would be expected at m/z 181.25.
Solubility Profile
The solubility of N-(4-Fluorobenzyl)-2-butanamine hydrochloride is a critical parameter for its formulation and in vitro testing.
-
Aqueous Solubility: As a hydrochloride salt, it is expected to have significantly higher solubility in water compared to the free base. The protonated amine can form ion-dipole interactions with water molecules.
-
Organic Solubility: The solubility in organic solvents will depend on the polarity of the solvent. It is predicted to be soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in non-polar solvents like hexanes is expected to be low.[6]
Experimental Protocol: Shake-Flask Method for Solubility Determination
-
Equilibration: Add an excess amount of N-(4-Fluorobenzyl)-2-butanamine hydrochloride to a known volume of the desired solvent in a sealed vial.
-
Agitation: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any suspended particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Stability Considerations
N-(4-Fluorobenzyl)-2-butanamine hydrochloride, as a secondary amine salt, is generally expected to be a stable solid under standard storage conditions (room temperature, protected from light and moisture). However, potential degradation pathways should be considered, particularly under stressed conditions.
-
pH Stability: In aqueous solutions, the stability will be pH-dependent. At neutral to acidic pH, the protonated form will be predominant and relatively stable. At higher pH, the free base will be present, which may be more susceptible to oxidation.
-
Oxidative Stability: The amine functionality can be susceptible to oxidation. Exposure to strong oxidizing agents or prolonged exposure to air and light should be minimized.
-
Formation of Nitrosamines: Secondary amines can react with nitrosating agents (e.g., nitrites) to form N-nitrosamines, which are a class of potential carcinogens. This is a critical consideration in drug development and formulation.[7]
Potential Applications and Pharmacological Context
While specific pharmacological data for N-(4-Fluorobenzyl)-2-butanamine hydrochloride is not widely published, its structural motifs are present in various biologically active compounds. The N-benzylalkylamine scaffold is a common feature in molecules targeting the central nervous system (CNS).
-
Analogs of Bioactive Molecules: The structure shares similarities with compounds that interact with monoamine transporters (for serotonin, dopamine, and norepinephrine).[8][9]
-
Antimicrobial and Antifungal Agents: Benzylamine derivatives have been investigated for their antimicrobial and antifungal properties.[10]
-
Anticancer Agents: Some N-benzyl derivatives have been explored as tubulin polymerization inhibitors for cancer therapy.[11]
Further research is required to elucidate the specific pharmacological profile of N-(4-Fluorobenzyl)-2-butanamine hydrochloride.
Conclusion
N-(4-Fluorobenzyl)-2-butanamine hydrochloride is a secondary alkylamine salt with moderately strong basic properties, with an estimated pKa of its conjugate acid in the range of 9.5 to 10.5. Its synthesis can be readily achieved via reductive amination, and its structure can be unequivocally confirmed using standard analytical techniques. This technical guide provides a solid foundation for researchers working with this compound, offering insights into its fundamental chemical properties, synthesis, and characterization. The information presented herein is intended to facilitate further investigation into its potential applications in medicinal chemistry and drug discovery.
References
- Sluggett, G. W., et al. (2018). Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. Journal of Pharmaceutical and Biomedical Analysis, 149, 42-48.
- Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines.
- Cantu, M. D., et al. (2005). Determination of the dissociation constants (pKa) of secondary and tertiary amines in organic media by capillary electrophoresis and their role in the electrophoretic mobility order inversion.
- Royal Society of Chemistry. (2017). Supplementary Information for Catalytic Hydroboration of Imines and Alkynes by n-Butyllithium and Lithium Anilides. RSC.
- MDPI. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 22(9), 1549.
- BenchChem. (2025).
- Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243–249.
- Williams, R. (2022). pKa Data Compiled by R. Williams.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
- Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316.
- Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.
- Google Patents. (2012). US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines.
-
Howei Pharm. (n.d.). N-(4-Fluorobenzyl)-2-Butanamine. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2024).
- Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines.
- Pock, K., et al. (2017). Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. Archiv der Pharmazie, 350(5-6).
- MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1276.
- BenchChem. (2025). Solubility Profile of N-(4-Bromobenzyl)-N-ethylethanamine in Organic Solvents: A Technical Guide. BenchChem.
- MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4567.
-
MilliporeSigma. (n.d.). N-(4-Fluorobenzyl)butan-1-amine. Retrieved from [Link]
- International Union of Pure and Applied Chemistry. (n.d.).
Sources
- 1. You are being redirected... [hit2lead.com]
- 2. N-(4-fluorobenzyl)-2-butanamine hydrochloride | 1049678-16-1 [sigmaaldrich.com]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
